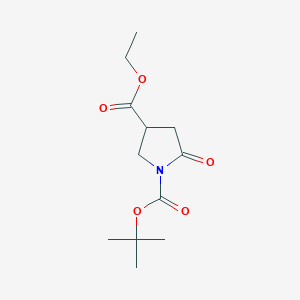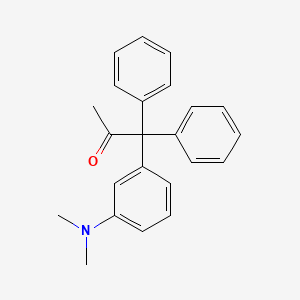![molecular formula C8H8ClN5S2 B15244431 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea CAS No. 871266-87-4](/img/structure/B15244431.png)
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea is a heterocyclic compound that features a thiazolo[5,4-d]pyrimidine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the thiazolo[5,4-d]pyrimidine ring system, along with the chlorinated and thiourea functionalities, imparts unique chemical properties to this molecule.
Méthodes De Préparation
The synthesis of 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate can lead to the formation of the thiazolo[5,4-d]pyrimidine ring . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Des Réactions Chimiques
1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Major Products: Depending on the reaction conditions and reagents used, major products can include various substituted thiazolo[5,4-d]pyrimidines and their derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and catalysts.
Biology: It has shown promise in biological studies, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially in targeting specific enzymes or receptors involved in diseases.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction pathways and metabolic pathways, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea stands out due to its unique combination of the thiazolo[5,4-d]pyrimidine core and the thiourea functionality. Similar compounds include:
7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-amine: This compound shares the thiazolo[5,4-d]pyrimidine core but lacks the dimethylthiourea moiety.
N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)acetamide: Another related compound, differing in the acetamide group instead of the dimethylthiourea.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure but differ in the specific ring systems and substituents.
Propriétés
Numéro CAS |
871266-87-4 |
|---|---|
Formule moléculaire |
C8H8ClN5S2 |
Poids moléculaire |
273.8 g/mol |
Nom IUPAC |
1-(7-chloro-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,3-dimethylthiourea |
InChI |
InChI=1S/C8H8ClN5S2/c1-10-7(15)14(2)8-13-4-5(9)11-3-12-6(4)16-8/h3H,1-2H3,(H,10,15) |
Clé InChI |
BLMHCHAPYHVBMB-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)N(C)C1=NC2=C(S1)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3,4-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15244350.png)

![5-Methyl-6-(4-phenoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15244367.png)







![5,6-Dihydrofuro[2,3-d]pyrimidin-4-ol](/img/structure/B15244418.png)
![Methyl 3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B15244428.png)

